6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide
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Overview
Description
6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes an indole ring fused with a triazine ring, and a hydrosulfide group attached to the triazine ring. The presence of the ethyl and methyl groups further distinguishes this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylindole-3-carboxaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazinoindole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide can undergo various chemical reactions, including:
Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hydrosulfide group, forming the corresponding triazinoindole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazinoindoles, depending on the specific reagents and conditions used.
Scientific Research Applications
6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide exerts its effects involves its ability to chelate iron ions. By binding to ferrous ions, the compound can disrupt iron-dependent cellular processes, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly relevant in the context of cancer therapy, where iron chelation can inhibit the proliferation of rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Similar structure but lacks the ethyl group.
5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide: Similar structure with an additional methyl group at a different position.
Uniqueness
6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide is unique due to the specific positioning of its ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H12N4S |
---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
6-ethyl-5-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C12H12N4S/c1-3-7-5-4-6-8-9-11(16(2)10(7)8)13-12(17)15-14-9/h4-6H,3H2,1-2H3,(H,13,15,17) |
InChI Key |
TYSGPBXZUJOJFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=NNC(=S)N=C3N2C |
Origin of Product |
United States |
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